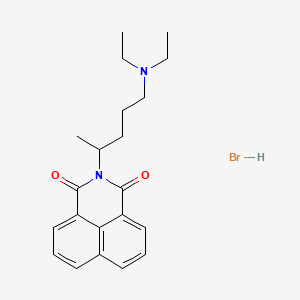
2-Methyl-2-(methyltellanyl)propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(methyltellanyl)propane is an organotellurium compound characterized by the presence of a tellurium atom bonded to a methyl group and a tertiary carbon atom
準備方法
Synthetic Routes and Reaction Conditions
2-Methyl-2-(methyltellanyl)propane can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-propanol with tellurium tetrachloride in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under an inert atmosphere to prevent oxidation of the tellurium compound .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process would likely include steps for purification and isolation of the final product to achieve the desired purity levels.
化学反応の分析
Types of Reactions
2-Methyl-2-(methyltellanyl)propane undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group attached to the tellurium atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkyl halides or organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide, while substitution reactions can produce a variety of organotellurium compounds.
科学的研究の応用
2-Methyl-2-(methyltellanyl)propane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tellurium bonds.
Biology: The compound’s unique properties make it a candidate for studying the biological effects of tellurium-containing compounds.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of tellurium-based drugs.
Industry: It is used in the production of advanced materials, including polymers and semiconductors
作用機序
The mechanism by which 2-Methyl-2-(methyltellanyl)propane exerts its effects involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form bonds with carbon, oxygen, and other elements, influencing the reactivity and stability of the compound. The pathways involved in these interactions are complex and depend on the specific chemical environment.
類似化合物との比較
Similar Compounds
2-Methyl-2-propanol: A related compound with a hydroxyl group instead of a tellurium atom.
2-Methyl-2-propanethiol: Contains a sulfur atom in place of the tellurium atom.
2-Methyl-2-(methylselanyl)propane: Similar structure but with a selenium atom instead of tellurium.
Uniqueness
2-Methyl-2-(methyltellanyl)propane is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to its sulfur and selenium analogs.
特性
CAS番号 |
83817-28-1 |
|---|---|
分子式 |
C5H12Te |
分子量 |
199.7 g/mol |
IUPAC名 |
2-methyl-2-methyltellanylpropane |
InChI |
InChI=1S/C5H12Te/c1-5(2,3)6-4/h1-4H3 |
InChIキー |
VQEKQIWAQJPLFP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Te]C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Di-tert-butyl-4-[5-methyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14417295.png)
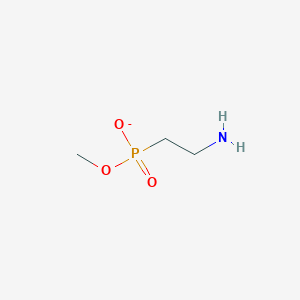
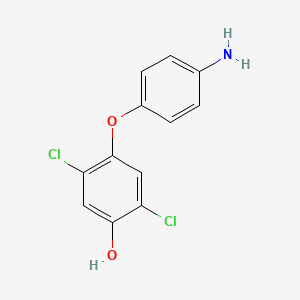
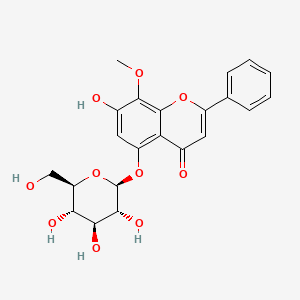
![1-Icosyl-2-[(e)-3-(1-icosyl-3,3-dimethyl-1,3-dihydro-2h-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-3h-indolium perchlorate](/img/structure/B14417317.png)
![{[4-(Dimethylamino)phenyl]methylidene}propanedial](/img/structure/B14417324.png)
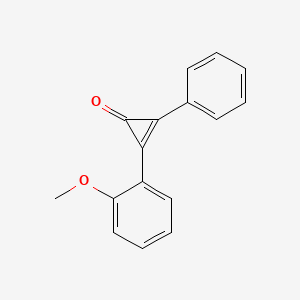
![2-amino-8-(4-amino-1-oxido-2H-quinolin-1-ium-1-yl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14417335.png)




